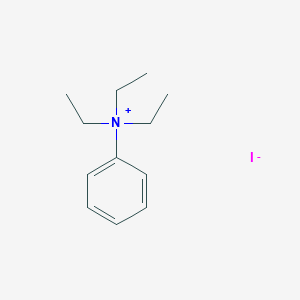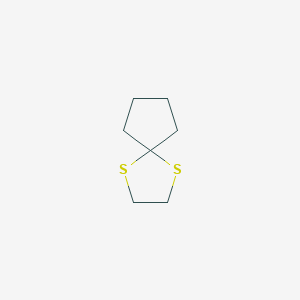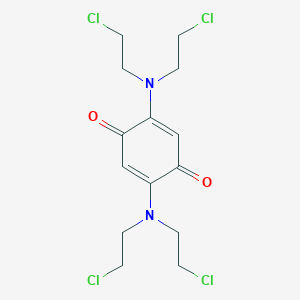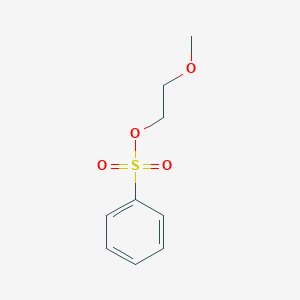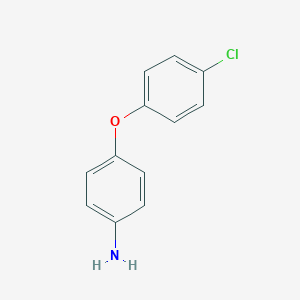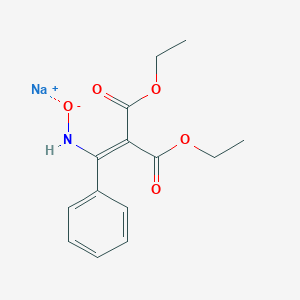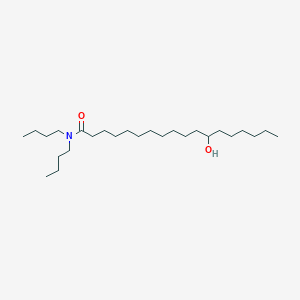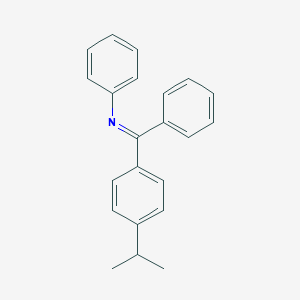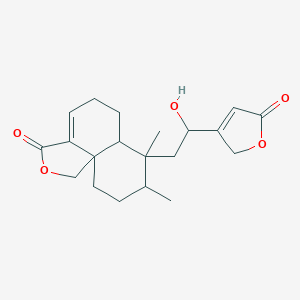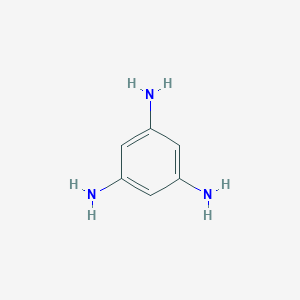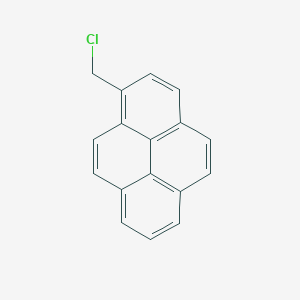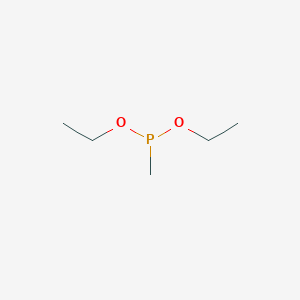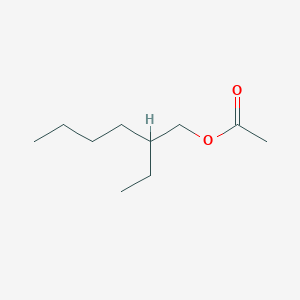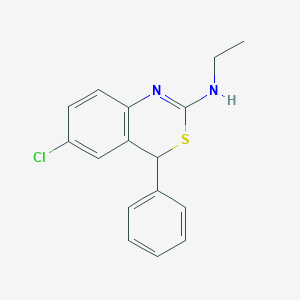![molecular formula C9H10ClNO B091074 Ethanol, 2-[[(4-chlorophenyl)methylene]amino]- CAS No. 16327-95-0](/img/structure/B91074.png)
Ethanol, 2-[[(4-chlorophenyl)methylene]amino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanol, 2-[[(4-chlorophenyl)methylene]amino]-, also known as chloroquine, is a medication primarily used to prevent and treat malaria. It is a member of the 4-aminoquinoline family of drugs and has been in use since the 1940s. In addition to its antimalarial properties, chloroquine has also been studied for its potential use in treating a variety of other diseases, including cancer and autoimmune disorders.
作用机制
Chloroquine works by interfering with the ability of the malaria parasite to digest hemoglobin, the protein found in red blood cells. This interferes with the parasite's ability to obtain nutrients, ultimately leading to its death. In addition to its antimalarial effects, Ethanol, 2-[[(4-chlorophenyl)methylene]amino]- has also been shown to have immunomodulatory and anti-inflammatory effects.
生化和生理效应
Chloroquine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of lysosomal enzymes, which are involved in the breakdown of cellular debris. It has also been shown to inhibit the activity of phospholipase A2, an enzyme involved in inflammation. In addition, Ethanol, 2-[[(4-chlorophenyl)methylene]amino]- has been shown to inhibit the production of cytokines, which are involved in the immune response.
实验室实验的优点和局限性
Chloroquine has several advantages for use in lab experiments. It is relatively inexpensive and widely available, making it easy to obtain for researchers. In addition, it has a well-established safety profile, with few serious side effects. However, Ethanol, 2-[[(4-chlorophenyl)methylene]amino]- has some limitations as well. It has a relatively narrow therapeutic index, meaning that the difference between a therapeutic dose and a toxic dose is relatively small. In addition, it has been shown to have variable effects in different cell types, making it difficult to predict its effects in different experimental systems.
未来方向
There are several potential future directions for research on Ethanol, 2-[[(4-chlorophenyl)methylene]amino]-. One area of interest is its potential use in treating autoimmune disorders, such as lupus and rheumatoid arthritis. In addition, there is ongoing research into its potential use in treating cancer, particularly in combination with other chemotherapy agents. Finally, there is interest in developing new derivatives of Ethanol, 2-[[(4-chlorophenyl)methylene]amino]- that may have improved efficacy and fewer side effects.
合成方法
Chloroquine can be synthesized through a variety of methods, including the reaction of 4,7-dichloroquinoline with aminoacetophenone, or the reaction of 4,7-dichloroquinoline with aniline and formaldehyde. The most common method of synthesis involves the reaction of 4,7-dichloroquinoline with 4-diethylamino-1-methylbutylamine, followed by the addition of formaldehyde.
科学研究应用
Chloroquine has been extensively studied for its antimalarial properties, and is still widely used for this purpose in many parts of the world. In addition to its antimalarial effects, Ethanol, 2-[[(4-chlorophenyl)methylene]amino]- has also been studied for its potential use in treating a variety of other diseases, including cancer and autoimmune disorders.
属性
CAS 编号 |
16327-95-0 |
|---|---|
产品名称 |
Ethanol, 2-[[(4-chlorophenyl)methylene]amino]- |
分子式 |
C9H10ClNO |
分子量 |
183.63 g/mol |
IUPAC 名称 |
2-[(4-chlorophenyl)methylideneamino]ethanol |
InChI |
InChI=1S/C9H10ClNO/c10-9-3-1-8(2-4-9)7-11-5-6-12/h1-4,7,12H,5-6H2 |
InChI 键 |
KUDPDQIFBVYNGF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=NCCO)Cl |
规范 SMILES |
C1=CC(=CC=C1C=NCCO)Cl |
Pictograms |
Acute Toxic |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



